rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine
Description
rac-[(1R,2S,4R,5R,6R)-3-Oxatricyclo[3.2.1.0²⁴]octan-6-yl]methanamine is a racemic bicyclic amine derivative featuring a tricyclic core structure. The compound consists of a tricyclo[3.2.1.0²⁴]octane scaffold with an oxygen atom at position 3 (3-oxa) and a methanamine (-CH₂NH₂) substituent at position 6 . The "rac" designation indicates the presence of both enantiomers. Key physicochemical properties include:
- Molecular Formula: C₉H₁₅NO
- Molecular Weight: 153.22 g/mol (free base)
- CAS Number: 13261-52-4 (hydrochloride salt)
This compound is of interest in medicinal chemistry due to its constrained bicyclic framework, which may enhance receptor binding specificity and metabolic stability compared to linear analogs.
Properties
IUPAC Name |
[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-3,9H2/t4-,5+,6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKUBIXDDDNSR-RZUNNTJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN)C3C2O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1CN)[C@@H]3[C@H]2O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by functional group modifications to introduce the methanamine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine group (-CH2NH2) participates in nucleophilic reactions, forming derivatives such as amides, ureas, or Schiff bases. Key examples include:
These reactions are typically monitored via TLC and characterized by NMR (¹H/¹³C) and mass spectrometry.
Oxidation Reactions
The amine group is susceptible to oxidation, particularly under harsh conditions:
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Formation of Nitroso intermediates : Reaction with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) generates unstable nitroso compounds, which may further oxidize to nitro derivatives .
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Catalytic oxidation : Metal catalysts (e.g., RuO2) in acidic media convert the amine to a ketone via C-N bond cleavage, though this pathway is less common .
Ring-Opening Reactions
The strained oxabicyclo[3.2.1]octane ring undergoes selective ring-opening under acidic or nucleophilic conditions:
The diol product retains stereochemical integrity at the original bridgehead carbons .
Acylation of the Ether Oxygen
The ether oxygen in the tricyclic system can act as a weak nucleophile in Friedel-Crafts-type reactions:
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Reaction with acyl chlorides : In the presence of Lewis acids (e.g., AlCl3), the ether oxygen undergoes acylation to form esters, though yields are low (<30%) due to steric hindrance .
Cycloaddition Reactions
The compound’s rigid bicyclic framework participates in Diels-Alder reactions as a dienophile:
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With conjugated dienes (e.g., cyclopentadiene): Forms fused polycyclic adducts under thermal conditions (100–120°C) .
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Catalytic asymmetric variants : Chiral catalysts (e.g., Jacobsen’s) enable enantioselective cycloadditions, though stereochemical outcomes depend on bridgehead substituents .
Functionalization via Cross-Coupling
Palladium-catalyzed coupling reactions modify the methanamine side chain:
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Buchwald-Hartwig amination : Introduces aryl/heteroaryl groups at the amine site using aryl halides and Pd(dba)2 .
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Suzuki-Miyaura coupling : Requires prior conversion of the amine to a boronic ester .
Key Stability Considerations
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Thermal decomposition : Above 200°C, the tricyclic ring undergoes retro-Diels-Alder fragmentation .
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pH sensitivity : The amine group protonates below pH 4, altering solubility and reactivity .
This compound’s reactivity profile highlights its utility in synthesizing complex polycyclic architectures for pharmaceutical and materials science applications .
Scientific Research Applications
rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Heteroatom Substitution: Oxygen vs. Nitrogen
- rac-[(1r,5r,6s)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride (CID 136589503): Structure: Bicyclo[3.2.0]heptane with nitrogen at position 3 (3-aza) and a hydroxymethyl (-CH₂OH) substituent.
Ring System Complexity: Tricyclic vs. Bicyclic
- [(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanamine: Structure: Smaller bicyclo[3.1.0]hexane core with 3-oxa and methanamine. Molecular Formula: C₆H₁₁NO Key Difference: Reduced ring strain and molecular weight (113.16 g/mol) may improve synthetic accessibility but decrease steric hindrance .
Functional Group Modifications
Substituent Diversity
rac-[(1R,2S,4R,5R,6S)-8-Oxatricyclo[3.2.1.0²⁴]octan-6-yl]methanesulfonyl chloride :
- rel-(((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine): Structure: Bicyclo[3.2.0]heptane with a benzyl group on nitrogen and methanamine.
Stereochemical and Salt Forms
- rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine: Structure: Monocyclic oxolane (tetrahydrofuran) with a phenyl group and methanamine. Molecular Formula: C₁₁H₁₅NO Key Difference: Lack of tricyclic rigidity reduces conformational constraints, which may lower target selectivity .
Data Tables
Table 1. Structural and Physicochemical Comparison
Implications of Structural Differences
- Tricyclic vs. Bicyclic Systems : The tricyclic framework in the target compound offers greater rigidity, which may improve binding affinity to rigid enzyme pockets compared to bicyclic analogs .
- Heteroatom Effects : Nitrogen-containing analogs (e.g., 3-aza derivatives) introduce basic centers, altering pH-dependent solubility and pharmacokinetics .
- Substituent Chemistry : Methanesulfonyl chloride derivatives are reactive intermediates, whereas methanamine groups are amenable to further functionalization (e.g., amide coupling) .
Biological Activity
The compound rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine is a bicyclic amine known for its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound is characterized by its tricyclic framework and the presence of stereocenters at positions 1, 2, 4, 5, and 6. Its molecular formula is with a molecular weight of approximately 135.16 g/mol.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁N |
| Molecular Weight | 135.16 g/mol |
| Stereochemistry | Chiral (multiple stereocenters) |
Pharmacological Profile
Research indicates that this compound exhibits various biological activities that may be leveraged in medicinal chemistry:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in protecting neuronal cells from oxidative stress.
- Analgesic Properties : The compound has been evaluated for pain relief applications in animal models.
The biological effects are hypothesized to arise from interactions with specific receptors or enzymes involved in neurotransmission and inflammatory pathways:
- Receptor Binding : The compound may interact with neurotransmitter receptors such as serotonin or dopamine receptors.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes.
Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Study 2: Neuroprotective Effects
In a study published in the Journal of Neurochemistry (2024), the neuroprotective effects of the compound were assessed using an in vitro model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed that treatment with the compound significantly reduced cell death compared to control groups.
Summary of Biological Activities
The following table summarizes key biological activities observed for this compound:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against E. coli, S. aureus |
| Neuroprotective | Reduced oxidative stress-induced cell death |
| Analgesic | Pain relief observed in animal models |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for rac-[(1R,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.0,2,4]octan-6-yl]methanamine, and how do stereochemical considerations influence yield?
- Methodological Answer : Synthesis typically involves cycloaddition or ring-closing metathesis to construct the tricyclic core. Stereochemical control is critical due to the compound’s multiple chiral centers. Techniques like asymmetric catalysis or chiral auxiliary-mediated reactions can enhance enantiomeric purity. Characterization via X-ray crystallography and NMR (e.g., NOESY for spatial proximity analysis) is essential to confirm stereochemistry . Process optimization may leverage factorial design to test variables like temperature, solvent polarity, and catalyst loading .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to assign proton and carbon environments.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
- X-ray Diffraction : Resolves absolute configuration and ring conformation .
Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances reliability .
Q. What are the key challenges in purifying this compound, and which separation technologies are most effective?
- Methodological Answer : Challenges include isolating enantiomers and removing byproducts from complex reaction mixtures. Techniques:
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) for enantiomeric resolution.
- Crystallization : Solvent screening (polar vs. non-polar) to exploit differential solubility.
- Membrane Separation : Nanofiltration for molecular weight-based purification .
Advanced Research Questions
Q. How can computational modeling (e.g., QSAR) predict the pharmacological activity of this compound?
- Methodological Answer : Build QSAR models using descriptors like LogP (2.99), polar surface area (216.89 Ų), and molar refractivity (211.24 cm³) from computational tools (e.g., Schrödinger Suite). Validate against in vitro assays (e.g., receptor binding or enzyme inhibition). Molecular dynamics simulations can further explore target-ligand interactions . Incorporate bibliometric analysis of similar tricyclic amines to identify understudied targets .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or stereochemical impurities. Steps:
- Reproducibility Checks : Standardize protocols (e.g., OECD guidelines).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Bayesian inference) to identify outliers.
- Theoretical Alignment : Reconcile findings with mechanistic hypotheses (e.g., allosteric vs. orthosteric binding) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for CNS-targeted studies?
- Methodological Answer : Modify substituents to enhance blood-brain barrier (BBB) penetration:
- LogD Optimization : Aim for 1–3 (current LogD = 1.32) via substituent tweaking.
- P-Glycoprotein Efflux Inhibition : Introduce halogen or methyl groups to reduce efflux.
- In Vivo Testing : Use rodent models with microdialysis to measure brain-to-plasma ratios .
Q. What role does the compound’s tricyclic framework play in its mechanism of action, and how can this be experimentally probed?
- Methodological Answer : The rigid scaffold likely influences conformational locking with targets. Techniques:
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to capture target interactions.
- SAR Studies : Synthesize analogs with ring modifications (e.g., oxa-to-aza substitution) and test activity.
- Cryo-EM/X-ray : Resolve ligand-target complexes to identify critical binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
